Extracellular Doxyl Positioning
This compound is the essential precursor for constructing probes that place the doxyl group above the membrane in the extracellular space. This is in stark contrast to standard doxyl stearates (e.g., 5-DOXYL, 12-DOXYL, 16-DOXYL) or lipid-attached doxyl probes, where the paramagnetic center is located within the hydrophobic alkyl chain region of the lipid bilayer [1]. The 2009 synthesis study explicitly validates that probes made from this precursor achieve an extracellular positioning of the doxyl group, with the 2pπ orbital of the nitroxide orientated perpendicular to the membrane surface, a geometric configuration that standard hydrophobic doxyl probes cannot achieve [1].
| Evidence Dimension | Paramagnetic reporter location relative to membrane |
|---|---|
| Target Compound Data | Located in polar, extracellular region; 2pπ orbital of nitroxide orientated perpendicular to membrane surface |
| Comparator Or Baseline | 5/10/16-Doxyl stearic acid: Located in membrane hydrophobic core at approximate carbon positions 5, 10, or 16 |
| Quantified Difference | Spatial separation of ~2-3 nm from bilayer core to extracellular aqueous phase |
| Conditions | Probes constructed in 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) membrane model |
Why This Matters
Selecting this precursor is mandatory for any investigation of extracellular events, such as cell-surface interactions or receptor binding, where standard probes are scientifically blind.
- [1] Pajk, S., & Pečar, S. (2009). Synthesis of novel amphiphilic spin probes with the paramagnetic doxyl group in the polar region. Tetrahedron, 65(3), 659–665. DOI: 10.1016/j.tet.2008.11.016. View Source
